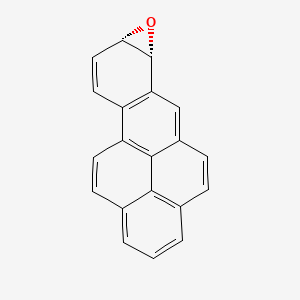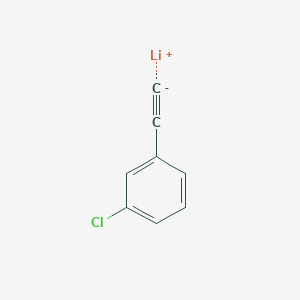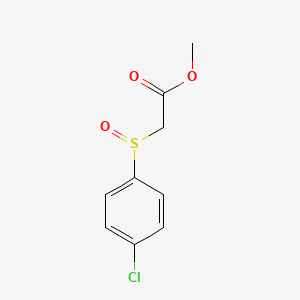
2-(Aziridin-1-yl)ethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)ethyl propanoate is an organic compound that features an aziridine ring attached to an ethyl propanoate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl propanoate typically involves the reaction of aziridine with ethyl propanoate under specific conditions. One common method involves the reaction of aziridine with an ester in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Another approach involves the use of aziridine carboxylates, which can be synthesized through the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst like bismuth triflate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)ethyl propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives, such as oxides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)ethyl propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Materials Science: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Employed in non-viral gene transfection methods.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)ethyl propanoate involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and medicinal chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aziridineethanol: Similar structure but with a hydroxyl group instead of a propanoate group.
Ethyl aziridine-2-carboxylate: Contains an aziridine ring and an ester group, similar to 2-(Aziridin-1-yl)ethyl propanoate.
Uniqueness
Its ability to undergo ring-opening polymerization and its use in medicinal chemistry distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
68252-32-4 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl propanoate |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)10-6-5-8-3-4-8/h2-6H2,1H3 |
InChI-Schlüssel |
PYRLCAUGBLUNCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)



![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)

